molecular formula C20H23ClN4O B303770 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303770
Poids moléculaire: 370.9 g/mol
Clé InChI: TVVFIQXLSZUGLZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as AG-014699 or rucaparib and is a PARP inhibitor, which means it inhibits the activity of poly (ADP-ribose) polymerase (PARP) enzymes.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in the repair of DNA damage, which can be caused by various factors, including chemotherapy and radiation therapy. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.
Biochemical and Physiological Effects:
2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, rucaparib has been shown to have anti-inflammatory and neuroprotective effects. Rucaparib has also been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its specificity for PARP enzymes. Rucaparib has been shown to selectively inhibit PARP enzymes, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer therapy. However, one of the limitations of using rucaparib in lab experiments is its cost. Rucaparib is a relatively expensive compound, which can limit its use in certain research settings.

Orientations Futures

There are several future directions for the study of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research is the development of new PARP inhibitors that are more potent and selective than rucaparib. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, the use of rucaparib in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the use of rucaparib in the treatment of other diseases, such as inflammatory and neurodegenerative diseases, is an area of potential future research.

Méthodes De Synthèse

The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of 4-chlorobenzaldehyde with 2,6-dimethylphenylhydrazine to form 4-chloro-2,6-dimethylphenylhydrazone. The next step involves the reaction of the hydrazone with acetic anhydride to form the corresponding acetyl derivative. The final step involves the reaction of the acetyl derivative with dimethylamine and cyanogen bromide to form 2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Applications De Recherche Scientifique

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, including rucaparib, have been shown to be effective in the treatment of ovarian and breast cancer, which are often associated with mutations in the BRCA1 and BRCA2 genes. These mutations lead to the accumulation of DNA damage, which can be repaired by PARP enzymes. Inhibition of PARP enzymes by rucaparib leads to the accumulation of DNA damage, which ultimately leads to cancer cell death.

Propriétés

Nom du produit

2-Amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C20H23ClN4O

Poids moléculaire

370.9 g/mol

Nom IUPAC

2-amino-4-(4-chlorophenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H23ClN4O/c1-20(2)9-15-18(16(26)10-20)17(12-5-7-13(21)8-6-12)14(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3

Clé InChI

TVVFIQXLSZUGLZ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

SMILES canonique

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.